![molecular formula C13H11N3O B2551466 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amin CAS No. 2034156-85-7](/img/structure/B2551466.png)

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further research. In

Wissenschaftliche Forschungsanwendungen

- Die photophysikalischen Eigenschaften der Verbindung machen sie für den Einsatz als fluoreszierende Sonde oder Markierung geeignet. Ihre Emission im nahen UV- und sichtbaren Bereich des elektromagnetischen Spektrums mit einer Lumineszenzquantenausbeute von bis zu 0,52 ermöglicht einen empfindlichen Nachweis in biologischen Systemen .

- Als lumineszierendes Molekül kann es in der Fluoreszenzmikroskopie eingesetzt werden, um biologische Prozesse zu visualisieren. Im Gegensatz zu größeren proteinbasierten Markierungen können kleine Moleküle wie diese Verbindung verwendet werden, ohne das Zellverhalten signifikant zu beeinflussen .

- Konjugate dieser Verbindung mit natürlichen Aminosäuren sind für das Wirkstoffdesign von Interesse. Durch die Einarbeitung von Fragmenten natürlicher Aminosäuren können Forscher potenzielle biologisch aktive Substanzen mit verbesserter Bioverfügbarkeit und Selektivität erzeugen .

- Die Verbindung wurde als lumineszierender Farbstoff in Enzymimmunoassays verwendet. Ihre Emissionseigenschaften ermöglichen den empfindlichen Nachweis spezifischer Zielmoleküle in biologischen Proben .

- Forscher haben ähnliche Verbindungen bei der Synthese komplexerer heterocyclischer Systeme verwendet. Diese Derivate können Anwendungen über ihre lumineszierenden Eigenschaften hinaus haben, z. B. in der Wirkstoffforschung .

Fluoreszierende Sonden und Markierungen

Biologische Bildgebung

Peptidomimetika und Wirkstoffdesign

Enzymimmunoassays

Heterocyclische Synthese

Photostabile Markierungen

Zusammenfassend lässt sich sagen, dass "5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amin" aufgrund seiner lumineszierenden Eigenschaften und seiner Kompatibilität mit biologischen Systemen vielversprechend in der biologischen Bildgebung, im Wirkstoffdesign und in anderen Anwendungen ist. Forscher untersuchen weiterhin sein Potenzial in verschiedenen wissenschaftlichen Kontexten .

Biochemische Analyse

Biochemical Properties

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that participate in further biochemical transformations. Additionally, it has been found to bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways. The interactions of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine with these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

The effects of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific kinases, leading to changes in phosphorylation states of key signaling proteins. This, in turn, affects cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine has been reported to modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to the active sites of certain enzymes, either inhibiting or enhancing their catalytic activity. Additionally, 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine can interact with transcription factors, influencing their ability to regulate gene expression. These interactions are mediated by specific binding motifs and structural complementarity between the compound and its targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain reactive species. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolic pathways, highlighting its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing cellular resilience and promoting tissue repair. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from therapeutic to detrimental as the dosage increases. These findings underscore the importance of dose optimization for achieving desired outcomes while minimizing adverse effects .

Metabolic Pathways

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites may undergo further conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The involvement of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine in these metabolic pathways can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine within tissues is also determined by its affinity for different cellular compartments and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of 5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine is essential for its precise biological effects .

Eigenschaften

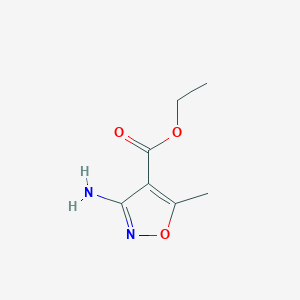

IUPAC Name |

5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-8-10(14)7-11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLINFVKGSRNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1N)N=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)